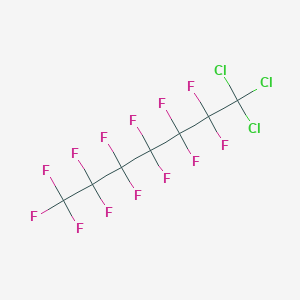
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane is a halogenated organic compound. It is characterized by the presence of multiple chlorine and fluorine atoms attached to a heptane backbone. This compound is part of a class of chemicals known for their stability and resistance to degradation, making them useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane typically involves the halogenation of heptane derivatives. The process includes:
Chlorination: Heptane is subjected to chlorination using chlorine gas under UV light to introduce chlorine atoms.
Fluorination: The chlorinated heptane is then treated with fluorinating agents such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) to replace hydrogen atoms with fluorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while elimination reactions can produce alkenes.
Scientific Research Applications
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and as a heat transfer fluid in specialized applications.
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound’s stability and resistance to degradation also play a role in its prolonged activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated compound with similar stability and resistance to degradation.
1,1,1-Trichloro-2,2-diphenylethane (DDT): Known for its use as an insecticide, shares similar halogenation but differs in its biological activity and environmental impact.
Uniqueness
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane is unique due to its high degree of halogenation, which imparts exceptional stability and resistance to chemical and biological degradation. This makes it particularly useful in applications requiring long-term stability and minimal reactivity.
Properties
CAS No. |
88639-56-9 |
|---|---|
Molecular Formula |
C7Cl3F13 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1,1,1-trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane |
InChI |
InChI=1S/C7Cl3F13/c8-6(9,10)4(17,18)2(13,14)1(11,12)3(15,16)5(19,20)7(21,22)23 |
InChI Key |
GKOSCYYSOSGVMY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)
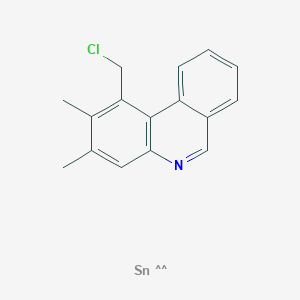
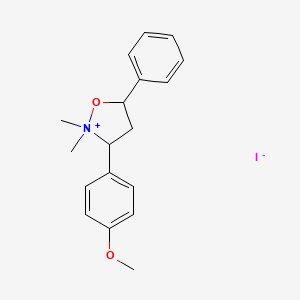
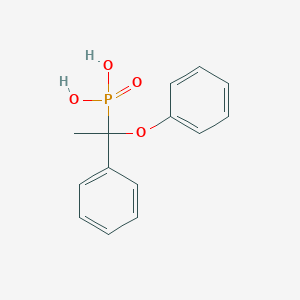
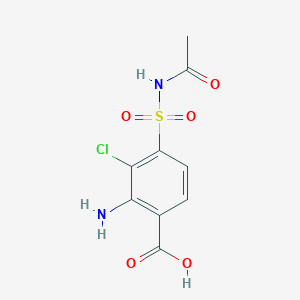
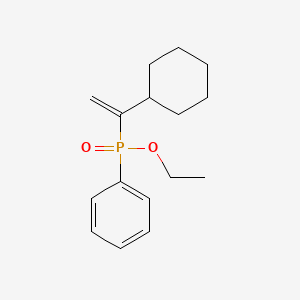
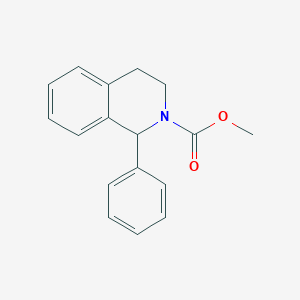
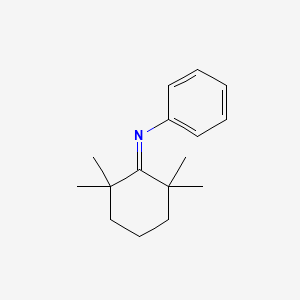
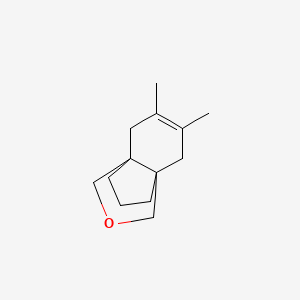
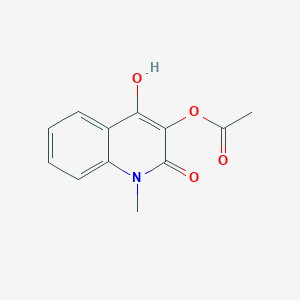
![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)

![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)
